BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4
Overview
Description
BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The molecular formula of this compound is C16H18O6, and it has a molecular weight of 314.37 g/mol .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting multiple biological processes .
Biochemical Pathways
Phthalic acid, bis-2-ethoxyethyl ester D4 may affect various biochemical pathwaysSimilar compounds have been found to influence metabolic pathways and molecular mechanisms of certain bacterial isolates .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Similar compounds have been found to have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phthalic acid, bis-2-ethoxyethyl ester D4. For instance, the compound’s action can be influenced by the presence of other substances, temperature, pH, and other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is synthesized through esterification reactions. The process typically involves the reaction of phthalic anhydride with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of phthalic acid, bis-2-ethoxyethyl ester D4 follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and 2-ethoxyethanol.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethoxyethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalic acid esters.
Scientific Research Applications
BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in various samples.
Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.
Biomedical Research: Used in studies related to the metabolism and toxicology of phthalates.
Industrial Applications: Employed in the development of new materials and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used phthalate ester, but with different alkyl groups.
Diethyl phthalate (DEP): A simpler ester with ethyl groups instead of ethoxyethyl groups.
Dibutyl phthalate (DBP): Contains butyl groups and is used in different applications.
Uniqueness
BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other phthalate esters .
Properties
IUPAC Name |
bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKYMNRQXYPJHL-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334580 | |
Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398066-12-0 | |
Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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